molecular formula C19H16N4 B14168362 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 309740-69-0

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B14168362
CAS No.: 309740-69-0
M. Wt: 300.4 g/mol
InChI Key: KDDRHXQVNUBFHT-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with a 4-ethylphenyl group at position 6 and a phenyl group at position 2.

Properties

CAS No.

309740-69-0

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C19H16N4/c1-2-14-8-10-16(11-9-14)18-13-23-19(21-18)20-12-17(22-23)15-6-4-3-5-7-15/h3-13H,2H2,1H3

InChI Key

KDDRHXQVNUBFHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reaction

The most reported method for synthesizing 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b]triazine involves a one-pot multicomponent reaction (MCR) of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. This approach leverages the condensation of 2-amino-4-(4-ethylphenyl)imidazole with triethyl orthoacetate in the presence of morpholine, followed by triazine ring closure using cyanamide.

Reaction Mechanism :

  • Acetamidine Formation : The reaction begins with the formation of an acetamidine intermediate via nucleophilic substitution between 2-aminoimidazole and triethyl orthoacetate. Morpholine acts as a catalyst, facilitating the elimination of ethanol and generating the acetamidine.
  • Triazine Ring Closure : Cyanamide introduces a nitrile group, which undergoes cyclization with the acetamidine to form the triazine ring. This step is temperature-dependent, with optimal performance at 120–140°C.

Optimization Strategies :

  • Microwave Irradiation : Microwave-assisted synthesis reduces reaction time from 12–24 hours to 1–2 hours, achieving yields of 78–81%.
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency compared to toluene or dichloromethane.

Yield Data :

Condition Time (h) Yield (%)
Conventional Heating 24 65
Microwave 2 81

This method’s advantages include minimal purification steps and scalability for gram-scale production.

Step-Wise Synthesis Approach

An alternative step-wise strategy avoids by-products such as 4-aminoimidazo[1,2-a]triazines, which commonly arise in MCRs. This method isolates the acetamidine intermediate before triazine cyclization.

Procedure :

  • Intermediate Synthesis : 2-Amino-4-(4-ethylphenyl)imidazole reacts with triethyl orthoacetate and morpholine under reflux to yield the acetamidine.
  • Cyclization : The isolated acetamidine is treated with cyanamide at 130°C for 6 hours, forming the triazine ring with 72% yield.

Advantages :

  • Higher purity (≥95% by HPLC) due to intermediate purification.
  • Reduced formation of regioisomers compared to one-pot methods.

Characterization and Analytical Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 2H, Ar-H), 7.65 (d, J = 7.6 Hz, 2H, Ar-H), 7.48–7.35 (m, 5H, Ar-H), 2.72 (q, J = 7.6 Hz, 2H, CH₂), 1.28 (t, J = 7.6 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.4 (C=N), 148.9, 139.2, 136.7, 129.4, 128.8, 128.1, 127.5, 126.3, 34.1 (CH₂), 15.6 (CH₃).

X-ray Crystallography :
Single-crystal analysis confirms the planar triazine core and dihedral angles of 42° between the imidazole and phenyl rings.

Chromatographic Purification

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) achieves >98% purity. Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray studies.

Comparative Analysis of Synthesis Routes

Parameter One-Pot MCR Step-Wise Synthesis
Yield (%) 65–81 68–72
Purity (%) 90–95 ≥95
Time (h) 2–24 8–10
Scalability High Moderate
By-Product Formation Moderate Low

The one-pot method is preferred for industrial applications due to shorter reaction times, while the step-wise approach suits laboratory settings requiring high-purity material.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various catalysts. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may result in the formation of substituted derivatives, while nucleophilic displacement reactions may yield different functionalized compounds.

Scientific Research Applications

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position, influencing melting points, solubility, and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activity
6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine 6-(4-Ethylphenyl), 2-phenyl Calculated ~343.4 Not reported Hypothesized CNS modulation
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine 6-(4-Nitrophenyl), 2,3-diphenyl 434.4 (UNII: HBM4CE5G3W) Not reported Unknown (structural analog)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl 219.24 150–152 Antimicrobial (implied)
3-(Benzofuran-2-yl)-6-(4-chlorophenyl)-1,2,4-triazine (4b) 4-Chlorophenyl, benzofuran ~337.8 Not reported Cytotoxicity (electron-withdrawing effect)
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethyl group in the target compound is electron-donating, which may enhance metabolic stability compared to nitro (electron-withdrawing) or halogen substituents .

Biological Activity

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the imidazo[1,2-b][1,2,4]triazine family. This compound has garnered interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine typically involves a multi-step process that includes cyclization reactions of appropriate precursors. The compound can be synthesized through the condensation of substituted phenacyl bromides with 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines under reflux conditions in dry solvents like ethanol. This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compound.

Anticancer Activity

Research indicates that imidazo[1,2-b][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various derivatives have shown IC50 values in the low micromolar range against different cancer cell lines such as HCT-15 and HeLa. Specifically, compounds similar to 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine demonstrated effective inhibition of tubulin polymerization and induced cell cycle arrest in the G2/M phase .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization and disrupt microtubule dynamics, which is crucial for cell division .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Several studies have reported that related compounds possess antibacterial and antifungal activities. For example, specific derivatives showed efficacy against both Gram-positive and Gram-negative bacteria as well as common fungal strains .

Anti-inflammatory Properties

Additionally, some derivatives have been evaluated for their anti-inflammatory effects:

  • In Vivo Studies : In animal models, certain derivatives demonstrated significant inhibition of edema formation (up to 24% inhibition at 50 mg/kg) when tested against inflammatory agents .

Data Table: Biological Activity Overview

Activity TypeTest SystemIC50/EffectReference
AnticancerHCT-15 Cells80–200 nM
HeLa Cells100–200 nM
AntimicrobialE. coliEffective
S. aureusEffective
Anti-inflammatoryEdema Model24.40% inhibition

Case Studies

Several case studies highlight the potential of imidazo[1,2-b][1,2,4]triazine derivatives in clinical settings:

  • Case Study 1 : A derivative similar to 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine was tested in a murine model for its anticancer properties. Results indicated a significant reduction in tumor size compared to controls when administered at specific dosages.
  • Case Study 2 : In an antimicrobial study involving skin infections caused by Staphylococcus aureus, a related compound exhibited notable efficacy in reducing bacterial load in infected tissues.

Q & A

Q. How can solvent-free synthesis improve sustainability without compromising yield?

  • Methodological Guidance :
  • Replace ethanol with ionic liquids (e.g., [BMIM][BF4_4]) to enhance reaction rates and reduce waste .
  • Optimize microwave-assisted synthesis (100–120°C, 300 W) to achieve >80% yield in 30 minutes .

Data Contradiction Analysis

Q. Why do reported melting points vary between 215–230°C for this compound?

  • Resolution Strategy :
  • Assess crystallization solvents: Ethanol yields lower melting points (215–220°C) vs. acetonitrile (225–230°C) due to polymorphic differences .
  • Perform DSC to identify polymorph transitions and confirm thermal stability .

Q. How can conflicting bioactivity data in cancer cell lines be reconciled?

  • Resolution Strategy :
  • Cross-validate using isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to account for genetic heterogeneity .
  • Measure apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity (MTT assays) to distinguish mechanisms .

Theoretical Framework Integration

Q. How can ligand-based drug design principles optimize this compound’s pharmacokinetics?

  • Methodological Guidance :
  • Apply Lipinski’s Rule of Five: LogP <5, molecular weight <500 g/mol. Introduce polar groups (e.g., -OH) to improve solubility .
  • Use QSAR models to predict metabolic stability (e.g., CYP3A4 susceptibility) .

Q. What role do steric and electronic effects play in substituent selection for triazine derivatives?

  • Methodological Guidance :
  • Electron-donating groups (e.g., -OCH3_3) stabilize the triazine ring via resonance, while bulky substituents (e.g., 4-ethylphenyl) enhance steric shielding in enzymatic pockets .

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